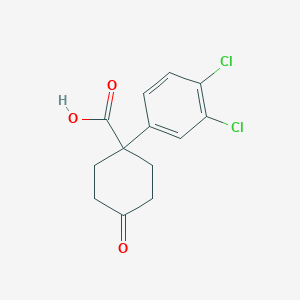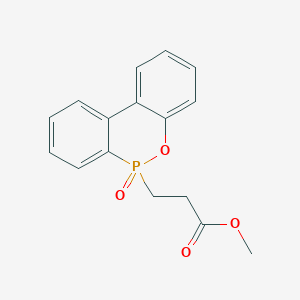![molecular formula C14H14N2 B1629099 1-Etil-3-metil-9H-pirido[3,4-b]indol CAS No. 401462-17-7](/img/structure/B1629099.png)
1-Etil-3-metil-9H-pirido[3,4-b]indol
Descripción general
Descripción
“1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole” is a chemical compound . It belongs to the class of organic compounds known as harmala alkaloids . These are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents . These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido [3,4-b]indole .
Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha encontrado que los derivados del indol poseen propiedades antivirales . Esto sugiere que “1-Etil-3-metil-9H-pirido[3,4-b]indol” podría utilizarse potencialmente en el desarrollo de fármacos antivirales.
Actividad antiinflamatoria
También se ha encontrado que los derivados del indol tienen propiedades antiinflamatorias . Esto podría hacer que “this compound” sea útil en el tratamiento de enfermedades inflamatorias.
Actividad anticancerígena
La investigación ha demostrado que los derivados del indol se pueden utilizar en el tratamiento de células cancerosas . Esto sugiere que “this compound” podría utilizarse potencialmente en el tratamiento del cáncer.
Actividad anti-VIH
Se ha encontrado que los derivados del indol poseen propiedades anti-VIH . Esto sugiere que “this compound” podría utilizarse potencialmente en el desarrollo de fármacos para el tratamiento del VIH.
Actividad antioxidante
Se ha encontrado que los derivados del indol tienen propiedades antioxidantes . Esto podría hacer que “this compound” sea útil en la prevención de enfermedades causadas por el estrés oxidativo.
Actividad antimicrobiana
Se ha encontrado que los derivados del indol poseen propiedades antimicrobianas . Esto sugiere que “this compound” podría utilizarse potencialmente en el desarrollo de fármacos antimicrobianos.
Actividad antituberculosa
Se ha encontrado que los derivados del indol tienen propiedades antituberculosas . Esto podría hacer que “this compound” sea útil en el tratamiento de la tuberculosis.
Actividad antidiabética
Se ha encontrado que los derivados del indol poseen propiedades antidiabéticas . Esto sugiere que “this compound” podría utilizarse potencialmente en el tratamiento de la diabetes.
Mecanismo De Acción
Target of Action
1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole, also known as a β-carboline derivative , is a complex molecule that interacts with various targets.
Mode of Action
It’s worth noting that β-carboline derivatives, to which this compound belongs, are known to interact with various biological targets .
Biochemical Pathways
Indole derivatives, a broader category to which this compound belongs, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Análisis Bioquímico
Biochemical Properties
1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The interaction between 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the interaction .
Cellular Effects
1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole can affect the expression of genes involved in apoptosis, leading to either the promotion or inhibition of cell death .
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole involves several key processes. At the molecular level, it can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it can bind to DNA and RNA, affecting their stability and function. Additionally, 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. These interactions can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of metabolites that may have different biological activities compared to the parent compound .
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks .
Metabolic Pathways
1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate their excretion from the body. The metabolic pathways of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole can influence its biological activity and toxicity .
Transport and Distribution
The transport and distribution of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cells, it can interact with various binding proteins, which can influence its localization and accumulation. The distribution of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole within different tissues can determine its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole is essential for its activity and function. The compound can be targeted to specific compartments or organelles within the cells through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole can influence its biological effects and therapeutic potential .
Propiedades
IUPAC Name |
1-ethyl-3-methyl-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-3-12-14-11(8-9(2)15-12)10-6-4-5-7-13(10)16-14/h4-8,16H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMMDBJNFUMWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC2=C1NC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635966 | |
| Record name | 1-Ethyl-3-methyl-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401462-17-7 | |
| Record name | 1-Ethyl-3-methyl-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


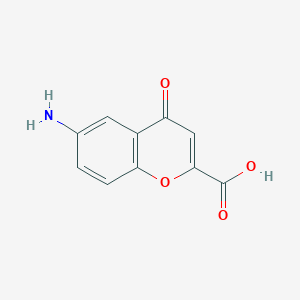
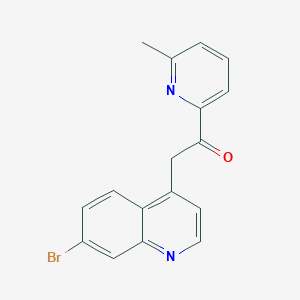

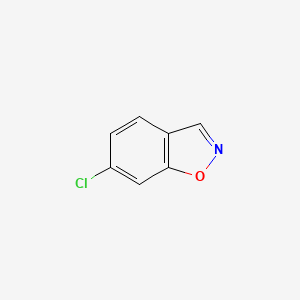
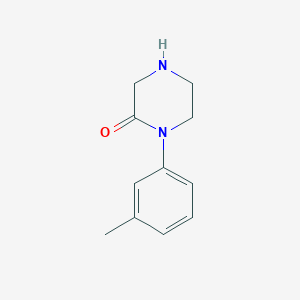
![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1629026.png)
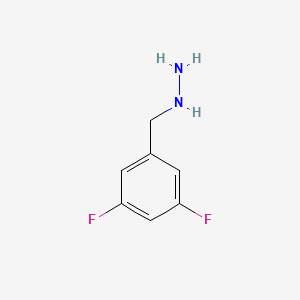

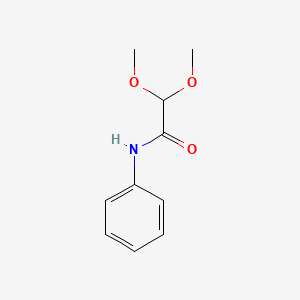
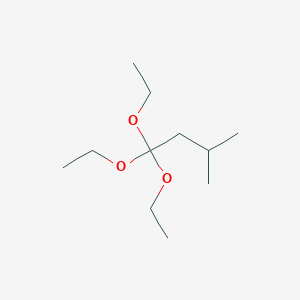
![1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane](/img/structure/B1629034.png)

